molecular formula C14H10ClFO2 B1302645 4-Chloro-3'-fluoro-4'-methoxybenzophenone CAS No. 844885-05-8

4-Chloro-3'-fluoro-4'-methoxybenzophenone

Cat. No.: B1302645
CAS No.: 844885-05-8
M. Wt: 264.68 g/mol
InChI Key: NKZCFJJKOCNILS-UHFFFAOYSA-N
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Description

4-Chloro-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2 It is a benzophenone derivative, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3’-fluoro-4’-methoxybenzophenone typically involves the reaction of 4-chloro-3-fluorobenzoyl chloride with 4-methoxybenzene under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for 4-Chloro-3’-fluoro-4’-methoxybenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3’-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different substituents on the benzene rings.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxy derivatives.

Scientific Research Applications

4-Chloro-3’-fluoro-4’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-3’-fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to interact with enzymes and proteins, potentially inhibiting their function. The methoxy group can also participate in hydrogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3’-methoxybenzophenone
  • 4-Fluoro-3-methoxybenzaldehyde
  • 4-Chloro-2-methoxybenzoyl chloride

Uniqueness

4-Chloro-3’-fluoro-4’-methoxybenzophenone is unique due to the combination of chloro, fluoro, and methoxy groups, which impart distinct chemical and physical properties.

Properties

IUPAC Name

(4-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-13-7-4-10(8-12(13)16)14(17)9-2-5-11(15)6-3-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZCFJJKOCNILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373944
Record name 4-Chloro-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-05-8
Record name 4-Chloro-3'-fluoro-4'-methoxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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